molecular formula C8H17N3O B7930109 (S)-2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide

(S)-2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide

Cat. No.: B7930109
M. Wt: 171.24 g/mol
InChI Key: SKPSAWOKQUBQHI-NKWVEPMBSA-N
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Description

(S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propionic acid and ®-1-methyl-pyrrolidine.

    Coupling Reaction: The amino group of (S)-2-amino-propionic acid is protected using a suitable protecting group. The carboxyl group is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amidation: The activated carboxyl group is reacted with ®-1-methyl-pyrrolidine to form the desired amide bond, yielding the protected (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide.

    Deprotection: The protecting group is removed under mild acidic or basic conditions to obtain the final product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The amide bond can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

(S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-butyramide: Similar structure with a butyramide group instead of a propionamide group.

    (S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide: Contains an acetamide group instead of a propionamide group.

Uniqueness

(S)-2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-propionamide is unique due to its specific combination of the pyrrolidine ring and the propionamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-6(9)8(12)10-7-3-4-11(2)5-7/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPSAWOKQUBQHI-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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